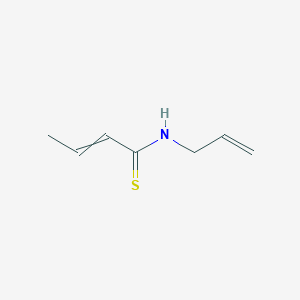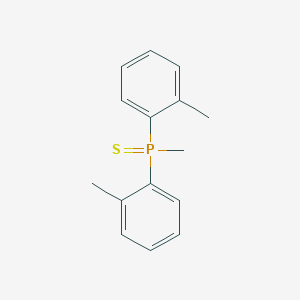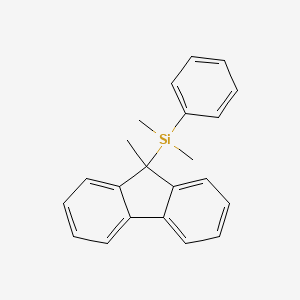![molecular formula C18H14N2O B14204821 3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol CAS No. 918639-02-8](/img/structure/B14204821.png)
3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol is a Schiff base compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a phenyl group, a pyridin-2-yl group, and a hydroxyl group, which contribute to its unique chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol typically involves the condensation reaction between 2-aminopyridine and 3-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
作用機序
The mechanism of action of 3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as enzymes and DNA. The Schiff base moiety allows for the formation of stable complexes, which can inhibit the activity of certain enzymes or disrupt cellular processes .
類似化合物との比較
Similar Compounds
N’-[(E)-Phenyl(pyridin-2-yl)methylidene]benzohydrazide: Similar structure with a benzohydrazide group instead of a phenol group.
(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one: Contains an indole and oxadiazole moiety.
Uniqueness
3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol is unique due to its combination of a phenyl group, pyridin-2-yl group, and hydroxyl group, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a ligand and its biological activity .
特性
CAS番号 |
918639-02-8 |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC名 |
3-[[phenyl(pyridin-2-yl)methylidene]amino]phenol |
InChI |
InChI=1S/C18H14N2O/c21-16-10-6-9-15(13-16)20-18(14-7-2-1-3-8-14)17-11-4-5-12-19-17/h1-13,21H |
InChIキー |
LDBQXOYEUDOBIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC2=CC(=CC=C2)O)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


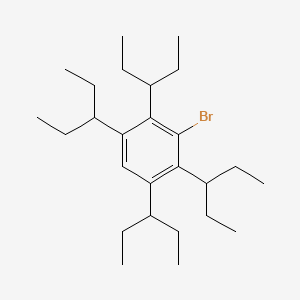
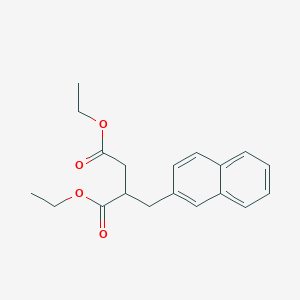
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)

![Phosphonic acid, [(4-bromophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B14204795.png)
